
An In-depth Technical Guide to the
Physicochemical Properties of 1-

Piperazineethanimine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Piperazineethanimine

Cat. No.: B15170014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Piperazineethanimine is a chemical compound of interest within the broader class of

piperazine derivatives, which are known for their diverse pharmacological activities. This

technical guide provides a summary of the available physicochemical data for 1-
Piperazineethanimine. Due to a notable lack of experimentally derived data for this specific

molecule in publicly accessible literature, this document also presents data for the closely

related analogue, 1-piperazineethanamine, to serve as a provisional reference. Furthermore,

this guide outlines standardized experimental protocols for the determination of key

physicochemical properties and includes logical workflow diagrams to guide the

characterization of novel compounds such as 1-Piperazineethanimine.

Introduction
Piperazine and its derivatives are a well-established class of compounds in medicinal

chemistry, exhibiting a wide range of biological activities. 1-Piperazineethanimine, with its

unique imine functionality, represents a molecule with potential for further investigation in drug

discovery and development. A thorough understanding of its physicochemical properties is

fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. This document
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aims to collate the known information on 1-Piperazineethanimine and to provide a framework

for its experimental characterization.

Physicochemical Properties
A comprehensive search of the scientific literature and chemical databases reveals a significant

scarcity of experimentally determined physicochemical data for 1-Piperazineethanimine. The

information available from PubChem is presented below.

1-Piperazineethanimine
Property Value Source

IUPAC Name 2-(piperazin-1-yl)ethan-1-imine PubChem

CAS Number Not Available -

Molecular Formula C₆H₁₃N₃ PubChem[1]

Molecular Weight 127.19 g/mol PubChem

Canonical SMILES C1CNCCN1CC=N PubChem

Structure PubChem

Data for Analogue: 1-Piperazineethanamine
Given the limited data for the target compound, we present experimentally determined and

calculated values for the structurally similar compound, 1-piperazineethanamine. It is crucial to

note the structural difference: 1-piperazineethanamine possesses a primary amine group at the

terminus of the ethyl chain, whereas 1-piperazineethanimine has an imine group. This

difference will influence properties such as pKa, logP, and hydrogen bonding capacity.
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Property Value Source

CAS Number 140-31-8 Cheméo

Boiling Point (Tboil) Not Available -

Melting Point (Tfus) Not Available -

logP (Octanol/Water Partition

Coefficient)
-1.150 (Calculated) Cheméo[2]

Water Solubility (log10WS) 0.58 (Calculated) Cheméo[2]

Enthalpy of Vaporization

(ΔvapH°)
68.70 ± 0.30 kJ/mol NIST[2]

Estimated Physicochemical Properties of 1-
Piperazineethanimine
Based on the properties of piperazine and its derivatives, we can estimate some of the key

physicochemical parameters for 1-Piperazineethanimine.

Property Estimated Value Rationale

pKa
pKa1 ≈ 9.5-10.0, pKa2 ≈ 5.0-

5.5

The piperazine ring has two

nitrogen atoms that can be

protonated. The pKa values

are estimated based on the

known pKa of piperazine

(pKa1 ≈ 9.73, pKa2 ≈ 5.35)[3].

The ethanimine substituent is

not expected to drastically alter

these values.

Solubility
High in water and polar

organic solvents

The presence of three nitrogen

atoms, capable of acting as

hydrogen bond acceptors,

suggests good solubility in

polar protic solvents.
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Experimental Protocols
For the comprehensive characterization of 1-Piperazineethanimine, the following standard

experimental protocols are recommended.

Determination of Melting and Boiling Points
Melting Point: The melting point can be determined using a capillary melting point apparatus.

A small, dry sample of the compound is packed into a capillary tube and heated at a

controlled rate. The temperature range over which the sample melts is recorded.

Boiling Point: For non-volatile compounds, the boiling point can be determined by distillation

at atmospheric pressure. For smaller quantities or less stable compounds, micro-boiling

point determination methods can be employed.

Determination of Solubility
The solubility of 1-Piperazineethanimine can be determined in various solvents (e.g., water,

ethanol, DMSO) using the shake-flask method. A saturated solution is prepared by adding an

excess of the compound to the solvent and shaking at a constant temperature until equilibrium

is reached. The concentration of the dissolved compound is then measured by a suitable

analytical technique, such as UV-Vis spectroscopy or HPLC.

Determination of pKa
The acid dissociation constants (pKa) can be determined by potentiometric titration. A solution

of the compound is titrated with a standardized solution of a strong acid or base. The pH of the

solution is monitored throughout the titration, and the pKa values are determined from the

resulting titration curve.

Determination of logP (Octanol-Water Partition
Coefficient)
The logP value can be determined using the shake-flask method. The compound is dissolved

in a mixture of n-octanol and water. After thorough mixing and separation of the two phases,

the concentration of the compound in each phase is determined. The logP is calculated as the
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logarithm of the ratio of the concentration in the octanol phase to the concentration in the

aqueous phase.

Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a novel chemical

entity like 1-Piperazineethanimine.
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Synthesis & Purification Structural & Physicochemical Characterization Biological Evaluation

Synthesis of
1-Piperazineethanimine

Purification
(e.g., Crystallization, Chromatography)

Structural Elucidation
(NMR, MS, IR)

Physicochemical Profiling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15170014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

